molecular formula C17H21ClN4O5S2 B11406392 2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

2-Methylpropyl 2-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11406392
M. Wt: 461.0 g/mol
InChI Key: CRNVQNHVBDEGIX-UHFFFAOYSA-N
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Description

2-METHYLPROPYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a combination of pyrimidine, thiazole, and carboxylate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYLPROPYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation using reagents such as chlorosulfonic acid.

    Thiazole Ring Formation: The thiazole ring can be formed through a Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone.

    Final Coupling: The final step involves coupling the pyrimidine and thiazole intermediates through an amide bond formation, followed by esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

    Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate under mild conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It may find use in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-METHYLPROPYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYLPROPYL 2-[5-CHLORO-2-(METHYLTHIO)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
  • 2-METHYLPROPYL 2-[5-CHLORO-2-(ETHYLTHIO)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE

Uniqueness

The uniqueness of 2-METHYLPROPYL 2-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Properties

Molecular Formula

C17H21ClN4O5S2

Molecular Weight

461.0 g/mol

IUPAC Name

2-methylpropyl 2-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H21ClN4O5S2/c1-5-6-29(25,26)17-19-7-11(18)12(21-17)14(23)22-16-20-10(4)13(28-16)15(24)27-8-9(2)3/h7,9H,5-6,8H2,1-4H3,(H,20,22,23)

InChI Key

CRNVQNHVBDEGIX-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NC(=C(S2)C(=O)OCC(C)C)C)Cl

Origin of Product

United States

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